3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride
Description
Properties
IUPAC Name |
3-(2-aminoethoxy)-2-methylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-7-8(10(12)13)3-2-4-9(7)14-6-5-11;/h2-4H,5-6,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXCBGGJCOJMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride typically involves the reaction of 2-methylbenzoic acid with 2-aminoethanol under specific conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the desired product. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Solubility and Partitioning: The ortho-methyl group in 3-(2-aminoethoxy)-2-methylbenzoic acid HCl introduces steric effects. suggests that 2-methylbenzoic acid exhibits minimal steric twisting in water-octanol systems but shows slight shielding in water-cyclohexane, reducing its logP compared to para-isomers. This implies that the target compound may have lower lipophilicity than its 4-substituted analogs. The aminoethoxy group enhances water solubility via hydrogen bonding, similar to 4-(2-aminoethoxy)benzoic acid HCl.
Key Differentiators and Challenges
- Steric vs. Electronic Effects : The ortho-methyl group in the target compound may reduce reactivity in electrophilic substitutions compared to para-substituted analogs.
- Stability : Hydrochloride salts improve stability but may require controlled storage to prevent hygroscopic degradation.
- Synthetic Complexity: Introducing both methyl and aminoethoxy groups demands precise regioselective synthesis to avoid byproducts.
Biological Activity
3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H15ClN2O3
- Molecular Weight : 250.70 g/mol
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body.
- Target Receptors : The compound acts as a noncompetitive antagonist of the AMPA receptor, which is crucial in the glutamatergic neurotransmission pathway. This interaction has significant implications for neurological conditions, particularly epilepsy, where it has been noted to reduce seizure activity in rodent models.
- Biochemical Pathways : By modulating AMPA receptor activity, this compound influences glutamate signaling, which is critical for synaptic transmission and plasticity in the central nervous system.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticonvulsant Activity : In animal studies, this compound demonstrated a marked reduction in seizure frequency and severity, indicating its potential as an anticonvulsant agent.
- Protein Interaction : It has been shown to interact with cathepsins B and L, enhancing proteolytic activity within cells. This suggests a role in promoting protein degradation pathways, which could be beneficial in conditions where protein homeostasis is disrupted .
- Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) showed no significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Seizure Models : In a controlled experiment involving rodent models of epilepsy, administration of the compound resulted in a significant decrease in seizure episodes compared to control groups. The study concluded that the compound's action on AMPA receptors was pivotal for its anticonvulsant properties.
- Cell-Based Assays : In vitro studies assessed the impact of the compound on human foreskin fibroblasts. The results indicated that it promotes both ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for cellular maintenance and function .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds was made:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Noncompetitive antagonist at AMPA receptors | Anticonvulsant, promotes protein degradation |
| EPZ-005687 | EZH2 inhibitor | Anti-cancer properties |
| GSK-343 | EZH2 inhibitor | Anti-cancer properties |
Q & A
Q. What are the documented applications in medicinal chemistry research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
